4-(ethylsulfanyl)-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(ETHYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclopenta[d]pyrimidine core with ethylsulfanyl and methoxyphenyl substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ETHYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. One common approach is to start with the cyclopenta[d]pyrimidine core, which can be synthesized through a series of condensation reactions involving appropriate precursors. The ethylsulfanyl and methoxyphenyl groups are then introduced through substitution reactions using suitable reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(ETHYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the methoxyphenyl group can introduce various functional groups .
Scientific Research Applications
4-(ETHYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-(ETHYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(ETHYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE include other cyclopenta[d]pyrimidine derivatives with different substituents. Examples include:
- 2-Methoxyphenyl isocyanate
- Thieno[2,3-d]pyrimidin-4(3H)-ones
- Pyrido[4,3-d]pyrimidines .
Uniqueness
The uniqueness of 4-(ETHYLSULFANYL)-1-(3-METHOXYPHENYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C16H18N2O2S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-ethylsulfanyl-1-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C16H18N2O2S/c1-3-21-15-13-8-5-9-14(13)18(16(19)17-15)11-6-4-7-12(10-11)20-2/h4,6-7,10H,3,5,8-9H2,1-2H3 |
InChI Key |
IIUZIDLIUAYYPD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=O)N(C2=C1CCC2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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